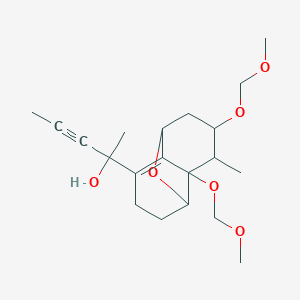![molecular formula C11H12N2S B055048 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine CAS No. 122914-50-5](/img/structure/B55048.png)
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, also known as TQ, is a heterocyclic compound with potential therapeutic applications. TQ is a derivative of thienoquinoline and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is its potential therapeutic applications in various fields, including cancer and neurodegenerative diseases. This compound has also been found to have low toxicity and high bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, including the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, the development of novel formulations and delivery systems can improve its bioavailability and pharmacokinetics. Additionally, the investigation of the mechanism of action of this compound can provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine involves several steps, including the condensation of 2-aminothiophenol with 2-chloroacetamide, followed by cyclization and reduction. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. This compound has shown cytotoxic effects against cancer cells and has been found to induce apoptosis in cancer cells. Moreover, this compound has been shown to have neuroprotective effects and has been found to reduce inflammation in various animal models.
Propiedades
| 122914-50-5 | |
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h5-6H,1-4H2,(H2,12,13) |
Clave InChI |
PMWMMNQYOBSEDT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
SMILES canónico |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
Sinónimos |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


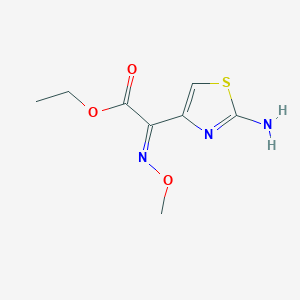
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
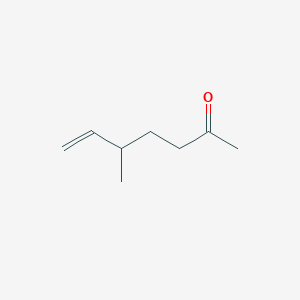
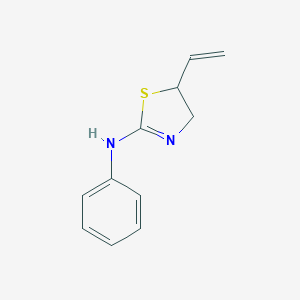
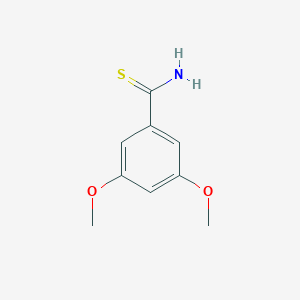

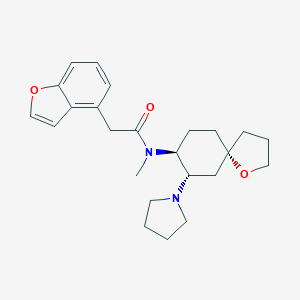
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)





